molecular formula C15H21NO2 B5976082 N-cyclopropyl-2-(2-isopropylphenoxy)propanamide

N-cyclopropyl-2-(2-isopropylphenoxy)propanamide

Cat. No. B5976082
M. Wt: 247.33 g/mol
InChI Key: CFXHFYOKEYIILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-isopropylphenoxy)propanamide, also known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIP is a cyclopropyl derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and it has been shown to have anti-inflammatory and analgesic properties. In

Mechanism of Action

N-cyclopropyl-2-(2-isopropylphenoxy)propanamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to be a selective COX-2 inhibitor, meaning that it selectively targets COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific role of COX-2 in various physiological processes. Additionally, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to be effective in various animal models of inflammation and pain, making it a useful tool for studying these processes. However, one limitation of using N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(2-isopropylphenoxy)propanamide. One direction is the development of novel anti-inflammatory and analgesic drugs based on the structure of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide. Another direction is the study of the potential anti-tumor effects of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in cancer cells. Additionally, the neuroprotective effects of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in animal models of neurodegenerative diseases warrant further investigation. Finally, the potential toxicity of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide should be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide involves the reaction of 2-isopropylphenol with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to form the intermediate cyclopropylcarbonyl-2-isopropylphenyl ether. This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent, such as thionyl chloride, to form N-cyclopropyl-2-(2-isopropylphenoxy)propanamide.

Scientific Research Applications

N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been used to study the role of cyclooxygenase-2 (COX-2) in pain signaling pathways. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has also been shown to have anti-tumor effects in cancer cells, making it a potential candidate for cancer treatment. Additionally, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been used as a starting point for the development of novel anti-inflammatory and analgesic drugs.

properties

IUPAC Name

N-cyclopropyl-2-(2-propan-2-ylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10(2)13-6-4-5-7-14(13)18-11(3)15(17)16-12-8-9-12/h4-7,10-12H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXHFYOKEYIILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[2-(propan-2-yl)phenoxy]propanamide

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